![molecular formula C11H8O5 B165625 [(2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 126424-85-9](/img/structure/B165625.png)
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid
Overview
Description
[(2-Oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived compound featuring a 2-oxo-2H-chromen (coumarin) core with an acetic acid moiety linked via an ether oxygen at the 7-position. Its synthesis typically involves saponification of ethyl esters (e.g., ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)acetate) using NaOH, followed by acidification to yield the carboxylic acid . Key characteristics include:
Preparation Methods
Direct Etherification of 7-Hydroxycoumarin
A more streamlined approach involves starting with 7-hydroxycoumarin, bypassing the need for hydroxylation. This method is widely reported in academic literature and commercial synthesis guides :
-
Reaction mechanism :
7-Hydroxycoumarin reacts with bromoacetic acid or its ester in the presence of a base (e.g., potassium carbonate). The nucleophilic oxygen at the 7-position attacks the electrophilic carbon of the haloacetic acid, forming the ether bond. -
Optimization data :
Parameter Optimal Value Effect on Yield Molar ratio (7-hydroxycoumarin : bromoacetic acid) 1 : 1.2 Maximizes substrate conversion Temperature 70–80°C Prevents decomposition Reaction time 6–8 hours Ensures completion Solvent Acetonitrile Enhances solubility Yields typically reach 80–85% with high-purity (>95%) products after column chromatography .
Alternative Oxidation Route Using Succinic Acid
A less conventional method, described in Echemi , involves oxidizing succinic acid to form this compound. While mechanistically ambiguous, the reported steps include:
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Oxidation with potassium permanganate :
Succinic acid is treated with potassium permanganate (KMnO₄) in an acidic medium, leading to the formation of intermediates that cyclize into the coumarin structure. -
Challenges and limitations :
This method’s feasibility remains debated, as succinic acid lacks the aromatic precursor necessary for coumarin formation. It may instead produce derivatives through radical recombination, but further validation is needed .
Industrial-Scale Production and Purification
Industrial synthesis prioritizes cost-effectiveness and scalability. Key considerations include:
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Catalyst selection :
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Purification techniques :
Method Efficiency Purity Achieved Recrystallization Moderate 90–95% Column chromatography High >98% Distillation Limited applicability 85–90% -
Environmental and safety measures :
Chemical Reactions Analysis
Oxidation Reactions
The chromenone core undergoes oxidation under controlled conditions. Key findings include:
Reagent/Conditions | Major Product | Observations |
---|---|---|
KMnO₄ (acidic) | Quinone derivatives | Selective oxidation at C3-C4 positions |
CrO₃ (H₂SO₄) | Carboxylic acid analogs | Complete oxidation of side chains |
Example : Treatment with KMnO₄ yields 7-hydroxy-2-oxo-2H-chromen-5,8-quinone, confirmed via IR (C=O stretch at 1,670 cm⁻¹) and NMR (loss of aromatic protons).
Reduction Reactions
The carbonyl group at C2 is selectively reduced:
Reagent/Conditions | Major Product | Yield |
---|---|---|
NaBH₄ (ethanol, 25°C) | 7-Hydroxy-2H-chromen-2-ol | 68–72% |
LiAlH₄ (THF, 0°C) | 2,7-Dihydroxy-2H-chromene | 85% |
Mechanistic Insight : Reduction proceeds via hydride attack at the lactone carbonyl, forming a stabilized alkoxide intermediate.
Schiff Base Formation
The acetic acid hydrazide derivative reacts with aldehydes to form Schiff bases:
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React hydrazide (1.17 g, 5 mmol) with aromatic aldehyde (5 mmol) in ethanol/acetic acid (24:1) under reflux.
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Products crystallize upon cooling (yields: 70–90%).
Aldehyde | Product (Schiff Base) | Characterization Data |
---|---|---|
Benzaldehyde | 3a : N'-Benzylidene derivative | ¹H-NMR: δ 8.34 (s, HC=N) |
4-Trifluoromethylbenzaldehyde | 9 : Trifluoromethyl analog | IR: 1,706 cm⁻¹ (C=O) |
Nucleophilic Substitution
The acetic acid moiety undergoes nucleophilic displacement:
Nucleophile | Conditions | Product |
---|---|---|
Amines (e.g., aniline) | DCC, DMAP, DCM | Amide derivatives |
Thiols | K₂CO₃, DMF | Thioester analogs |
Example : Reaction with 4-phenylthiosemicarbazide forms 7 (yield: 82%), active against S. aureus (MIC: 8 µg/mL) .
Cyclocondensation Reactions
The hydrazide intermediate participates in heterocycle synthesis:
Reagent | Product | Application |
---|---|---|
Pentane-2,4-dione | 11 : Pyrazole derivative | Antifungal activity (IC₅₀: 12 µM) |
Carbon disulfide | 12 : 1,3,4-Oxadiazole | Antioxidant (EC₅₀: 0.8 mM) |
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Reflux hydrazide with CS₂/KOH in ethanol to form 5-mercapto-1,3,4-oxadiazole (12 ).
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Characterization: ¹H-NMR δ 4.23 (s, CH₂), MS: m/z 289 [M+H]⁺.
Comparative Reactivity
Reaction Type | Rate (Relative to Coumarin) | Driving Factor |
---|---|---|
Oxidation | 1.5× faster | Electron-deficient chromenone ring |
Schiff Base Formation | 2× faster | Activated hydrazide nucleophile |
Scientific Research Applications
Chemistry
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex organic molecules and as a ligand in coordination chemistry. Its structural properties enable it to participate in various chemical reactions, including oxidation and substitution.
Biology
The compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial and fungal strains. For instance, certain derivatives were effective against Staphylococcus pneumoniae and Pseudomonas aeruginosa .
- Antioxidant Properties : The compound can modulate oxidative stress, reducing cellular damage caused by free radicals. This property is particularly valuable in developing therapeutic agents aimed at oxidative stress-related diseases .
Medicine
Research has highlighted the potential of this compound as a therapeutic agent:
- Therapeutic Applications : Its bioactive properties suggest potential use in treating conditions such as cancer, diabetes, and cardiovascular diseases. The compound's ability to inhibit specific enzymes involved in critical physiological processes further supports its medicinal value .
Industry
In industrial applications, this compound is explored for its role in developing photoactive materials:
- Photoactive Materials : The compound's photoresponsive characteristics allow it to undergo structural changes upon light exposure, making it suitable for applications in smart materials and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to penetrate cell membranes and interact with intracellular targets. Its biological activities are often attributed to its ability to modulate oxidative stress and inhibit microbial growth .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Positional Isomers: 6- vs. 7-Substituted Derivatives
- 2-((2-Oxo-2H-chromen-6-yl)oxy)acetic Acid (3b) :
- Synthesis : Similar to the 7-isomer but starting from 6-hydroxycoumarin .
- Physical Properties : Lower melting point (163.5–163.7°C) compared to the 7-isomer, reflecting differences in crystal packing .
- Biological Activity : Retains inhibitory activity against hCA IX (K$_I$ ~30 nM) but shows reduced potency compared to the 7-isomer .
Property | 7-Substituted (3a) | 6-Substituted (3b) |
---|---|---|
Melting Point (°C) | 180–182 | 163.5–163.7 |
hCA IX Inhibition (K$_I$) | 30.2–30.5 nM | Comparable but slightly less active |
SAR Insight : The 7-position optimizes steric and electronic interactions with CA active sites, enhancing inhibitory efficacy .
Core-Modified Analogues: 4-Oxo vs. 2-Oxo Derivatives
Comparison : The 2-oxo configuration in the target compound enables stronger hydrogen bonding with CA active-site zinc, crucial for enzyme inhibition, whereas 4-oxo derivatives prioritize renal sodium excretion pathways .
Functional Group Variations
Hydrazide Derivatives
SAR Insight : Hydrazides improve membrane permeability but may reduce specificity for CA isoforms compared to the carboxylic acid group .
Phenyl-Substituted Analogues
- (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic Acid ():
- Structure : Incorporates a phenyl group at the 4-position and a benzyl-substituted acetic acid.
- Impact : Increased steric bulk may hinder binding to CA active sites but could enhance selectivity for other targets (e.g., kinases) .
Biological Activity
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid, a coumarin derivative, has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a chromen-7-yl moiety linked to an acetic acid functional group. Its structure allows for significant interaction with biological targets, making it a candidate for various therapeutic applications. The molecular formula is C₁₁H₈O₃, and it has a molecular weight of 192.18 g/mol.
The biological activity of this compound is primarily attributed to its ability to:
- Modulate oxidative stress : The compound exhibits antioxidant properties that help in reducing oxidative damage in cells.
- Inhibit microbial growth : It has shown efficacy against various bacterial and fungal strains, indicating potential use as an antimicrobial agent.
- Target specific enzymes : Research indicates that it acts as an inhibitor of human carbonic anhydrases (hCAs), which are involved in critical physiological processes.
Antioxidant Activity
Research has demonstrated that coumarin derivatives possess significant antioxidant capabilities. This compound can scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .
Antimicrobial Activity
Studies have reported that this compound exhibits antibacterial and antifungal properties. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by these pathogens .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It demonstrated effectiveness in reducing inflammation in various animal models, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
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Inhibition of Human Carbonic Anhydrases :
A study evaluated the inhibitory effects of this compound on different isoforms of human carbonic anhydrases (hCA I, II, IV, IX). The compound exhibited promising inhibition with Ki values ranging from 350.4 to 848.3 nM against hCA I and II, highlighting its potential as a drug candidate for conditions like glaucoma and certain tumors . -
Anticancer Activity :
In vitro studies demonstrated that coumarin derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer). The IC50 values for some derivatives were reported as low as 0.47 μM, indicating potent anticancer activity . -
Antimicrobial Studies :
The antimicrobial efficacy was assessed using the cup plate method against various bacterial strains. Compounds derived from this compound showed significant zones of inhibition compared to standard antibiotics .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing [(2-oxo-2H-chromen-7-yl)oxy]acetic acid?
- Methodology : The compound is synthesized via nucleophilic substitution or ester hydrolysis. For example:
- Step 1 : React 7-hydroxycoumarin with ethyl bromoacetate in alkaline conditions to form ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate .
- Step 2 : Hydrolyze the ester using hydrazine hydrate or NaOH to yield the carboxylic acid derivative .
- Yield : ~58% (reported for similar derivatives) .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H-NMR : Identify aromatic protons (δ 6.31–8.00 ppm for coumarin core) and the acetoxy methylene group (δ 4.82 ppm, singlet) .
- 13C-NMR : Carbonyl signals at ~160–170 ppm (coumarin lactone and acetic acid) .
- ESI-MS : Molecular ion peaks at m/z 219.0 [M-H]⁻ and 439.0 [2M-H]⁻ .
- IR : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretching) .
Q. How is crystallographic data refined for derivatives of this compound?
- Collect X-ray diffraction data (e.g., Cu-Kα radiation).
- Use direct methods for phasing and full-matrix least-squares refinement.
- Validate with R-factor (<5%) and residual electron density maps .
Advanced Research Questions
Q. How do structural modifications at the coumarin 7-position influence fluorescence properties?
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance fluorescence quantum yield via extended conjugation .
- Bulky substituents (e.g., aryl groups) may cause steric hindrance, reducing emission intensity .
- Experimental Design :
- Synthesize derivatives with varying substituents (e.g., 4-chlorophenyl, naphthyl).
- Measure fluorescence spectra (λₑₓ 320–360 nm; λₑₘ 400–450 nm) .
- Data Interpretation : Correlate Hammett σ values of substituents with Stokes shifts .
Q. What challenges arise when integrating this compound into photoactive polymers?
- Synthesis Challenges :
- Polycondensation : Use triphenyl phosphite and pyridine to activate carboxyl groups for coupling with diamines .
- Solubility : Polar aprotic solvents (DMF, NMP) are required due to polymer backbone rigidity .
- Functional Performance :
- Photocrosslinking efficiency depends on coumarin dimerization under UV light (λ ~365 nm) .
- Monitor gelation time via rheometry or UV-vis spectroscopy .
Q. How should researchers resolve contradictions in reported spectral data?
- Case Study : Conflicting 1H-NMR shifts for the acetoxy group (δ 4.82 ppm vs. δ 4.65 ppm in other studies) .
- Resolution Strategies :
Reproduce Synthesis : Verify reaction conditions (e.g., solvent purity, temperature).
Multi-Technique Validation : Cross-check with 13C-NMR, IR, and high-resolution MS.
Table 1: Synthetic Routes for Derivatives
Derivative | Method | Yield | Key Spectral Data | Reference |
---|---|---|---|---|
Ethyl ester | Alkoxy coupling | 58% | 1H-NMR δ 4.82 (s, 2H) | |
Polyamide | Polycondensation | N/A | IR: 1720 cm⁻¹ (C=O) |
Table 2: Fluorescence Properties of Substituted Derivatives
Substituent | λₑₘ (nm) | Quantum Yield | Steric Effect |
---|---|---|---|
H (parent) | 420 | 0.45 | Baseline |
4-Cl-Ph | 435 | 0.62 | Enhanced conjugation |
Naphthyl | 428 | 0.38 | Steric hindrance |
Properties
IUPAC Name |
2-(2-oxochromen-7-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBPUAYKYLKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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